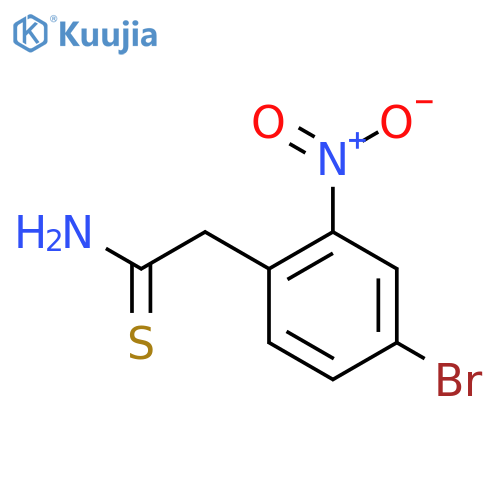

Cas no 2228941-49-7 (2-(4-Bromo-2-nitrophenyl)ethanethioamide)

2228941-49-7 structure

商品名:2-(4-Bromo-2-nitrophenyl)ethanethioamide

2-(4-Bromo-2-nitrophenyl)ethanethioamide 化学的及び物理的性質

名前と識別子

-

- 2228941-49-7

- EN300-1925234

- 2-(4-bromo-2-nitrophenyl)ethanethioamide

- 2-(4-Bromo-2-nitrophenyl)ethanethioamide

-

- インチ: 1S/C8H7BrN2O2S/c9-6-2-1-5(3-8(10)14)7(4-6)11(12)13/h1-2,4H,3H2,(H2,10,14)

- InChIKey: ZPTCMXWXOSDIEC-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)[N+](=O)[O-])CC(N)=S

計算された属性

- せいみつぶんしりょう: 273.94116g/mol

- どういたいしつりょう: 273.94116g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 104Ų

2-(4-Bromo-2-nitrophenyl)ethanethioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1925234-0.25g |

2-(4-bromo-2-nitrophenyl)ethanethioamide |

2228941-49-7 | 0.25g |

$906.0 | 2023-09-17 | ||

| Enamine | EN300-1925234-10.0g |

2-(4-bromo-2-nitrophenyl)ethanethioamide |

2228941-49-7 | 10g |

$4236.0 | 2023-06-01 | ||

| Enamine | EN300-1925234-0.5g |

2-(4-bromo-2-nitrophenyl)ethanethioamide |

2228941-49-7 | 0.5g |

$946.0 | 2023-09-17 | ||

| Enamine | EN300-1925234-1.0g |

2-(4-bromo-2-nitrophenyl)ethanethioamide |

2228941-49-7 | 1g |

$986.0 | 2023-06-01 | ||

| Enamine | EN300-1925234-0.05g |

2-(4-bromo-2-nitrophenyl)ethanethioamide |

2228941-49-7 | 0.05g |

$827.0 | 2023-09-17 | ||

| Enamine | EN300-1925234-2.5g |

2-(4-bromo-2-nitrophenyl)ethanethioamide |

2228941-49-7 | 2.5g |

$1931.0 | 2023-09-17 | ||

| Enamine | EN300-1925234-5.0g |

2-(4-bromo-2-nitrophenyl)ethanethioamide |

2228941-49-7 | 5g |

$2858.0 | 2023-06-01 | ||

| Enamine | EN300-1925234-1g |

2-(4-bromo-2-nitrophenyl)ethanethioamide |

2228941-49-7 | 1g |

$986.0 | 2023-09-17 | ||

| Enamine | EN300-1925234-5g |

2-(4-bromo-2-nitrophenyl)ethanethioamide |

2228941-49-7 | 5g |

$2858.0 | 2023-09-17 | ||

| Enamine | EN300-1925234-0.1g |

2-(4-bromo-2-nitrophenyl)ethanethioamide |

2228941-49-7 | 0.1g |

$867.0 | 2023-09-17 |

2-(4-Bromo-2-nitrophenyl)ethanethioamide 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

2228941-49-7 (2-(4-Bromo-2-nitrophenyl)ethanethioamide) 関連製品

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量